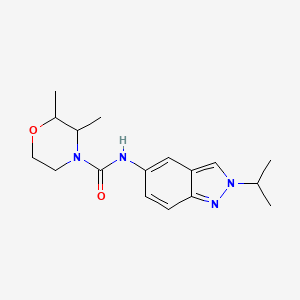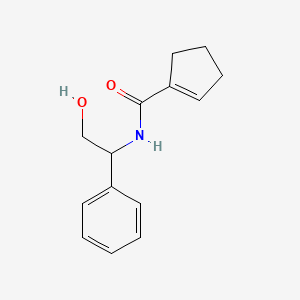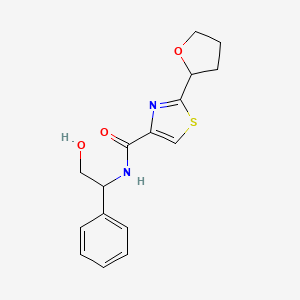
2,3-dimethyl-N-(2-propan-2-ylindazol-5-yl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethyl-N-(2-propan-2-ylindazol-5-yl)morpholine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2,3-dimethyl-N-(2-propan-2-ylindazol-5-yl)morpholine-4-carboxamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can induce cell death in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its effects on the central nervous system.
Wirkmechanismus
The mechanism of action of 2,3-dimethyl-N-(2-propan-2-ylindazol-5-yl)morpholine-4-carboxamide involves the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and division. This inhibition leads to the induction of cell death in cancer cells and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can have significant biochemical and physiological effects on the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in the body and to have effects on the central nervous system, including the regulation of neurotransmitters such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,3-dimethyl-N-(2-propan-2-ylindazol-5-yl)morpholine-4-carboxamide is its potential use as an anticancer agent. It has been shown to be effective in inducing cell death in cancer cells and has the potential to be used in combination with other anticancer agents. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied.
Zukünftige Richtungen
There are several future directions for the study of 2,3-dimethyl-N-(2-propan-2-ylindazol-5-yl)morpholine-4-carboxamide. One of the most important directions is the further study of its potential use as an anticancer agent. This includes the study of its effects in combination with other anticancer agents and the study of its potential toxicity. Other future directions include the study of its effects on other diseases such as inflammation and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in scientific research.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its anticancer properties, anti-inflammatory effects, and effects on the central nervous system make it a compound of interest for further study. However, further research is needed to fully understand its mechanism of action, potential toxicity, and identify potential targets for its use in scientific research.
Synthesemethoden
The synthesis of 2,3-dimethyl-N-(2-propan-2-ylindazol-5-yl)morpholine-4-carboxamide involves the reaction of morpholine-4-carboxylic acid with 2-propan-2-ylindazole-5-carbonyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound, which can be purified through recrystallization.
Eigenschaften
IUPAC Name |
2,3-dimethyl-N-(2-propan-2-ylindazol-5-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-11(2)21-10-14-9-15(5-6-16(14)19-21)18-17(22)20-7-8-23-13(4)12(20)3/h5-6,9-13H,7-8H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJVRNLGVBLGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1C(=O)NC2=CC3=CN(N=C3C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1-Hydroxyethyl)piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B7642477.png)
![2-(3,4-difluorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7642483.png)
![ethyl 3-[(5-ethyl-3-methylfuran-2-carbonyl)amino]-1H-pyrazole-5-carboxylate](/img/structure/B7642488.png)
![N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7642491.png)
![methyl 3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethylamino)benzoate](/img/structure/B7642497.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine](/img/structure/B7642510.png)
![N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7642518.png)
![4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7642522.png)
![N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)
![N-(2-hydroxy-1-phenylethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7642528.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[1-(5-methyl-1H-pyrazol-4-yl)ethylamino]pentan-1-one](/img/structure/B7642541.png)

![N-(2-hydroxy-1-phenylethyl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7642562.png)
